molecular formula C18H27N3OS B2716767 Cyclohexyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1173038-91-9

Cyclohexyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2716767
CAS RN: 1173038-91-9
M. Wt: 333.49
InChI Key: CFTVCSIERBGSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity and stability. It includes identifying what types of reactions the compound undergoes and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is part of research efforts aimed at creating new classes of compounds with potential biological activities. One study describes the synthesis of novel cyclic dipeptidyl ureas, including similar structures, showcasing the diversity in synthetic chemistry approaches to create compounds with varying functionalities (Sañudo et al., 2006).

Biological Activities

  • Research into related compounds, such as piperazine derivatives, has shown significant applications in anticancer and antituberculosis studies. A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed some of these compounds exhibit anticancer and antituberculosis activities, suggesting potential therapeutic applications (Mallikarjuna et al., 2014).

Interaction with Biological Targets

  • Another aspect of research focuses on the interaction of similar structures with biological receptors or targets, such as the CCR5 receptor, which is crucial in HIV entry inhibition. A study on a related compound, 873140, highlights its role as a potent noncompetitive allosteric antagonist of the CCR5 receptor, offering insights into the development of HIV treatments (Watson et al., 2005).

Antimicrobial and Antiproliferative Properties

  • The synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and their screening for in vitro antibacterial activity demonstrate the compound's relevance in developing new antimicrobial agents. Some derivatives showed moderate to good antimicrobial activity, underscoring the potential for therapeutic use (Mhaske et al., 2014).

Synthesis and Characterization

  • Efforts in synthesizing ketamine derivatives through Mannich reactions have also been explored, indicating the versatility of piperazine structures in creating derivatives with potential therapeutic applications. These synthesized derivatives are structurally related to ketamine, hinting at their possible use in clinical therapeutics (Masaud et al., 2022).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body or in cells would be studied. This could involve looking at what biological molecules the compound interacts with and how it affects cellular processes .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. This could include toxicity data, flammability, and any precautions that need to be taken when handling the compound .

properties

IUPAC Name

cyclohexyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c22-18(15-4-2-1-3-5-15)21-10-8-20(9-11-21)12-17-19-16(13-23-17)14-6-7-14/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTVCSIERBGSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.